An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS No: 178546-34-4). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this versatile chemical intermediate.
Core Chemical Properties
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring bromo, fluoro, and hydroxyl groups on a benzaldehyde core, makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecules, particularly Schiff base ligands. These ligands can be complexed with various metal ions to form compounds with potential applications in medicinal chemistry.
Table 1: Physical and Chemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
| Property | Value | Source |
| CAS Number | 178546-34-4 | [1] |
| IUPAC Name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available |
Spectroscopic Data
While publicly accessible, detailed spectroscopic data for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is limited, several chemical suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[4] For reference, the spectral properties of the isomeric compound, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, are available and show characteristic peaks for a substituted aromatic aldehyde.[5]
Synthesis and Reactivity
The primary route for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde involves the formylation of 2-bromo-4-fluorophenol.
Experimental Protocol: Synthesis via the Duff Reaction
A plausible synthetic route is a modified Duff reaction using hexamethylenetetramine in trifluoroacetic acid. The following is a generalized protocol based on this reaction type for aromatic aldehydes.
Materials:
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2-Bromo-4-fluorophenol
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Hexamethylenetetramine
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Trifluoroacetic acid
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Sulfuric acid (50%)
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Ethyl acetate
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1N Hydrochloric acid
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Water
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Anhydrous sodium sulfate
Procedure:
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A solution of 2-bromo-4-fluorophenol (1 equivalent) in trifluoroacetic acid is prepared at room temperature.
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Hexamethylenetetramine (2 equivalents) is slowly added to the solution.
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The reaction mixture is heated to reflux for approximately 18 hours.
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After cooling to room temperature, water and 50% sulfuric acid are added.
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The mixture is stirred for 3 hours at room temperature to hydrolyze the intermediate.
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The product is extracted with ethyl acetate.
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The combined organic extracts are washed with 1N HCl and water, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Diagram 1: Synthetic Pathway of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Caption: A generalized synthetic workflow for the preparation of the target compound.
Chemical Reactivity and Formation of Schiff Bases
The aldehyde functional group of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is central to its utility as a chemical intermediate.
Diagram 2: General Reaction for Schiff Base Formation
Caption: Condensation reaction leading to Schiff base synthesis.
Potential Applications in Drug Development
While specific biological activities of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde are not extensively documented, its derivatives, particularly Schiff bases, are of significant interest in medicinal chemistry. Schiff bases derived from salicylaldehydes are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Some studies on Schiff bases derived from 2-hydroxybenzaldehyde suggest that they can induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Although this has not been specifically demonstrated for derivatives of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, the MAPK pathway represents a potential area of investigation for such compounds.
Diagram 3: Potential Biological Investigation Workflow
Caption: A logical flow for exploring the therapeutic potential of derivatives.
Safety and Handling
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P271, P280.[1]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a valuable and reactive intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed public data on its physical and biological properties are scarce, its established role as a precursor to Schiff bases provides a clear direction for future research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation, particularly in the context of pathways like MAPK, is warranted.
References
- 1. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 3-BROMO-5-FLUORO-2-HYDROXYBENZALDEHYDE_178546-34-4_Hairui Chemical [hairuichem.com]
- 3. echemi.com [echemi.com]
- 4. 178546-34-4 | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
